molecular formula C12H10O3S B12068955 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid

Cat. No.: B12068955
M. Wt: 234.27 g/mol
InChI Key: UFVKPHSBJVIECM-UHFFFAOYSA-N
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Description

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

The synthesis of 3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of ynones or ynoates with 2-mercapto acetate under basic conditions . Another method includes the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents . Industrial production methods often utilize these reactions due to their efficiency and high yield.

Chemical Reactions Analysis

3-(3-Hydroxymethylphenyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium dichromate for oxidation and sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

Properties

Molecular Formula

C12H10O3S

Molecular Weight

234.27 g/mol

IUPAC Name

3-[3-(hydroxymethyl)phenyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C12H10O3S/c13-7-8-2-1-3-9(6-8)10-4-5-16-11(10)12(14)15/h1-6,13H,7H2,(H,14,15)

InChI Key

UFVKPHSBJVIECM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=C(SC=C2)C(=O)O)CO

Origin of Product

United States

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